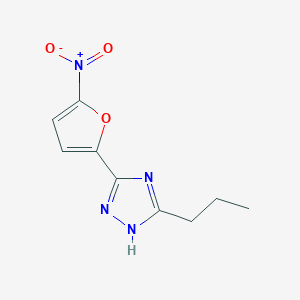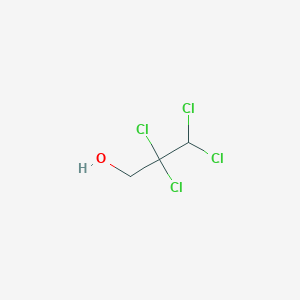![molecular formula C22H21ClN2O5 B14750103 [(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid [(2S)-2-oxolanyl]methyl ester: is a complex organic compound that features a quinoxaline moiety, a phenoxy group, and a propanoic acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid [(2S)-2-oxolanyl]methyl ester typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as 2,3-dichloroquinoxaline.
Phenoxy Group Attachment: The phenoxy group is introduced via a nucleophilic substitution reaction, where the quinoxaline derivative reacts with 4-chlorophenol in the presence of a base.
Propanoic Acid Ester Formation: The esterification of (2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid with (2S)-2-oxolanyl methanol is carried out under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored for therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new medications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
作用机制
The mechanism of action of (2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid [(2S)-2-oxolanyl]methyl ester involves its interaction with specific molecular targets. The quinoxaline moiety can bind to DNA or proteins, affecting their function. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ester group can be hydrolyzed in vivo, releasing the active acid form, which can then exert its biological effects.
相似化合物的比较
Similar Compounds
(2R)-2-[4-(2-quinoxalinyl)oxy]phenoxy]propanoic acid: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
(2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]butanoic acid: Has a longer carbon chain, which can influence its physical properties and interactions.
(2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid ethyl ester: Different ester group, which can alter its hydrolysis rate and bioavailability.
Uniqueness
The presence of the chlorine atom in (2R)-2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid [(2S)-2-oxolanyl]methyl ester enhances its electron-withdrawing properties, potentially increasing its reactivity and biological activity. The specific ester group [(2S)-2-oxolanyl]methyl ester also contributes to its unique pharmacokinetic profile.
属性
分子式 |
C22H21ClN2O5 |
|---|---|
分子量 |
428.9 g/mol |
IUPAC 名称 |
[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3/t14-,18+/m1/s1 |
InChI 键 |
BBKDWPHJZANJGB-KDOFPFPSSA-N |
手性 SMILES |
C[C@H](C(=O)OC[C@@H]1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl |
规范 SMILES |
CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)
![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
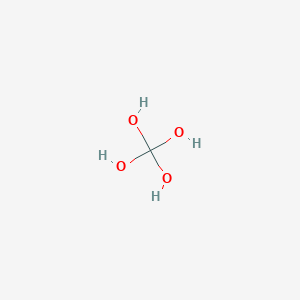
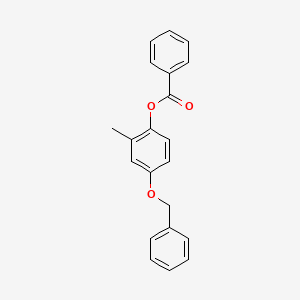
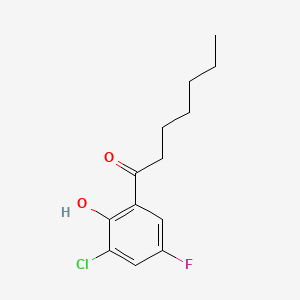
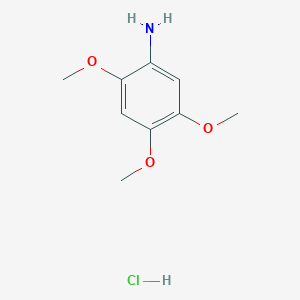

![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
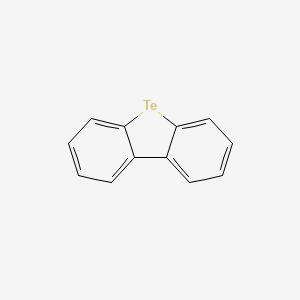
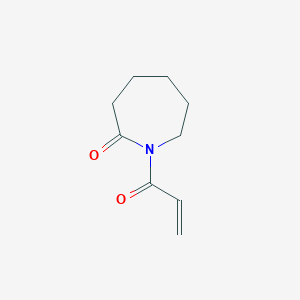
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
